

Application Note: High-Resolution NMR Profiling of Cbz-L-Methionine Methyl Ester

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Compound of Interest

Compound Name: Cbz-L-methionine methyl ester

CAS No.: 56762-93-7

Cat. No.: B1589693

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Executive Summary & Scientific Rationale

In peptide chemistry, the orthogonal protection of amino acids is critical for preventing side reactions. Cbz-L-Met-OMe represents a fully protected amino acid derivative where the amine is masked by a benzyloxycarbonyl (Cbz/Z) group and the carboxylic acid is protected as a methyl ester.

Accurate NMR characterization of this intermediate is essential to:

- **Confirm Stereochemical Integrity:** Ensure the L-configuration is maintained during esterification/protection.
- **Quantify Solvation/Impurities:** Detect residual coupling reagents (e.g., DCC, EDC) or solvents (DMF, EtOAc).
- **Validate Deprotection Potential:** Assess the electronic environment of the Cbz and Methyl ester groups prior to hydrogenolysis or hydrolysis.

This guide moves beyond simple peak listing; it establishes a causal link between the molecular structure and the observed magnetic resonance frequencies.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize viscosity-induced line broadening, follow this specific preparation workflow.

- Mass: Weigh 15–20 mg of Cbz-L-Met-OMe.
- Solvent: Add 0.6 mL of Chloroform-d (CDCl₃, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
 - Note: CDCl₃ is preferred over DMSO-d₆ for this lipophilic derivative to prevent solvent peak overlap with the amide region and to observe sharp exchangeable proton signals.
- Vessel: Transfer to a precision 5 mm NMR tube.
- Homogenization: Invert gently; do not vortex vigorously to avoid introducing air bubbles which disrupt field homogeneity.

Instrument Parameters (600 MHz equivalent)

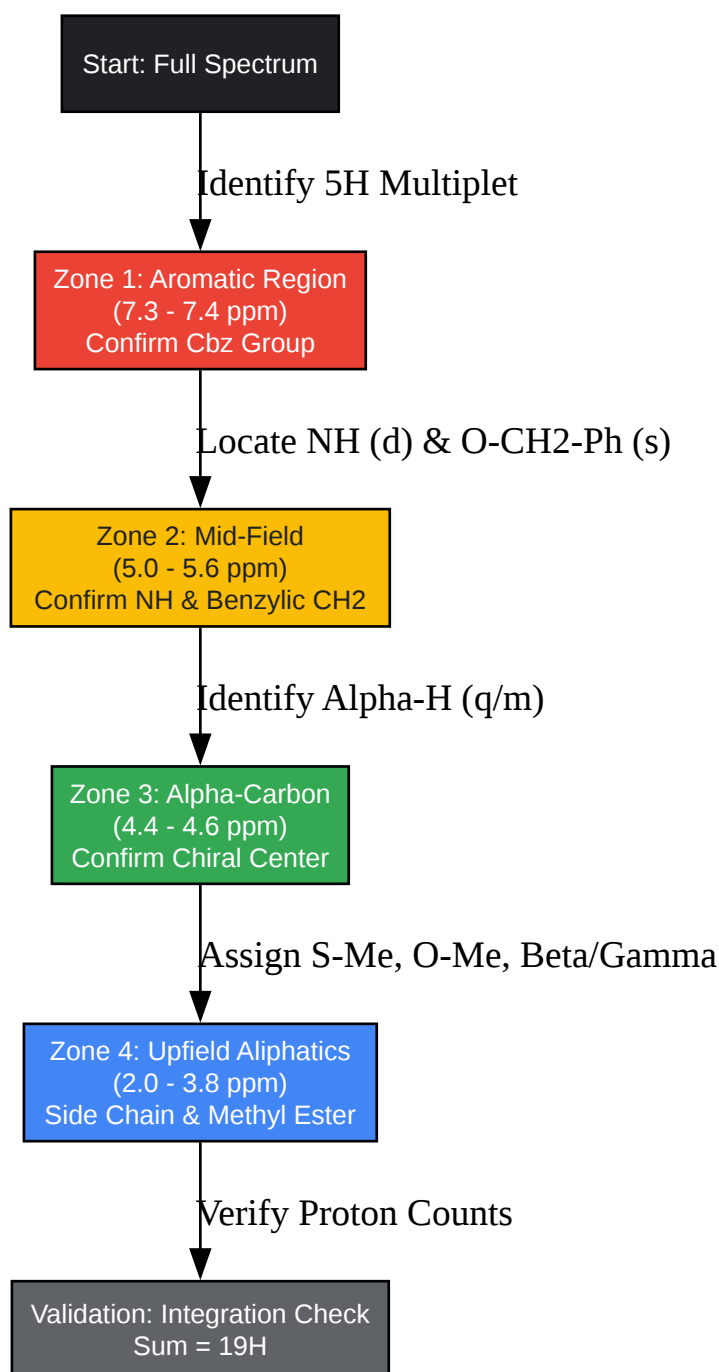
Parameter	¹ H NMR	¹³ C NMR
Pulse Sequence	zg30 (30° excitation)	zpgg30 (Power-gated decoupling)
Spectral Width	12 ppm (-1 to 11 ppm)	240 ppm (-10 to 230 ppm)
Relaxation Delay (D1)	1.0 s	2.0 s
Scans (NS)	16 – 64	256 – 1024
Temperature	298 K (25°C)	298 K (25°C)

Structural Assignment Logic (Self-Validating System)

To guarantee the identity of the molecule, we utilize a "Divide and Conquer" strategy. The molecule is segmented into three magnetically distinct zones:

- The Aromatic Shield: The Cbz group (5 protons, distinct region).
- The Core Chiral Center: The Alpha-proton and Amide NH (diagnostic for peptide bonds).
- The Aliphatic Chain: The Methionine side chain and Methyl ester (high field region).

Assignment Workflow Diagram



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Figure 1: Logical flow for the sequential assignment of Cbz-L-Met-OMe resonances.

¹H NMR Analysis (Detailed Breakdown)

The following data assumes a 600 MHz spectrometer in

referenced to TMS (0.00 ppm).

Quantitative Data Table

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Fragment	Mechanistic Note
7.30 – 7.40	Multiplet (m)	5H	Ar-H	Cbz (Phenyl)	Deshielded by ring current anisotropy.
5.40 – 5.60	Doublet (d, Hz)	1H	NH	Amide	Exchangeable; shift varies with concentration /temp.
5.11	Singlet (s)	2H	Ph-CH -O	Cbz (Benzylic)	Can appear as AB quartet if chiral influence is strong.
4.45 – 4.55	Multiplet (m)	1H	-CH	Met -position	Deshielded by adjacent N and Carbonyl.
3.75	Singlet (s)	3H	O-CH	Methyl Ester	Classic ester methoxy shift.
2.50 – 2.60	Triplet (t, Hz)	2H	-CH	Met -position	Deshielded by Sulfur atom (-effect).
2.09	Singlet (s)	3H	S-CH	Met S-Methyl	Distinct singlet; key identifier for Methionine.

1.95 – 2.15	Multiplet (m)	2H	-CH	Met -position	Shielded; often overlaps with S-Methyl or impurities.
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Expert Insights & Troubleshooting

- **The Benzylic Anomaly:** While typically a singlet at 5.11 ppm, the benzylic protons are diastereotopic due to the chiral center at the alpha-carbon. In high-resolution fields (>500 MHz), this may resolve into a tight AB system (roofing effect).
- **Water Peak:** In , residual water appears around 1.56 ppm. Do not confuse this with the beta-protons.
- **Rotamers:** Cbz-amino acids can exhibit rotamers due to restricted rotation around the carbamate C-N bond. If peaks appear doubled (approx 9:1 ratio), this is likely conformational isomerism, not impurity. Warming the sample (e.g., to 313 K) will coalesce these peaks.

13C NMR Analysis (Decoupled)

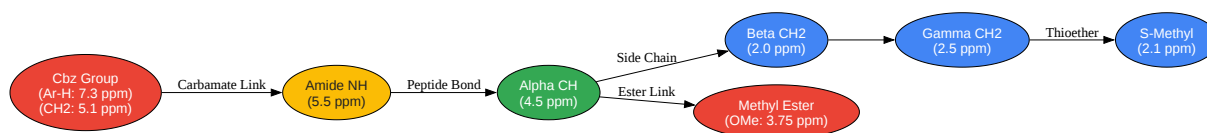
The 13C spectrum provides the skeletal confirmation. Key diagnostic signals are the two carbonyls and the distinct aliphatic carbons.

Quantitative Data Table

Chemical Shift (, ppm)	Carbon Type	Assignment	Mechanistic Note
172.5	Quaternary (C=O)	Ester Carbonyl	Typical ester range (170-175 ppm).
156.0	Quaternary (C=O)	Carbamate (Cbz)	Upfield of esters due to N-donation resonance.
136.2	Quaternary (Ar-C)	Cbz Ipso Carbon	Attachment point to CH ₂ .
128.0 – 128.6	Methine (Ar-CH)	Cbz Ortho/Meta/Para	Typical aromatic signals.
67.1	Secondary (CH ₂)	Ph-CH -O	Benzylic carbon.
53.5	Tertiary (CH)	-Carbon	Chiral center.
52.6	Primary (CH ₃)	O-CH	Methyl ester carbon.
32.0	Secondary (CH ₂)	-Carbon	Neighboring the chiral center.
30.0	Secondary (CH ₂)	-Carbon	Neighboring the Sulfur.
15.5	Primary (CH ₃)	S-CH	S-Methyl (highly shielded).

Visualization of Molecular Connectivity[1]

The following diagram illustrates the correlation between the chemical structure and the NMR signals, serving as a "map" for the analyst.



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Figure 2: Chemical shift mapping of Cbz-L-Met-OMe components.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link](#)
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Wishart, D. S., et al. (1995). "¹H, ¹³C and ¹⁵N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. [Link](#)
- Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." [1] Chemical Reviews, 109(6), 2455-2504. [Link](#)

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Sources

- 1. [13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions \[mdpi.com\]](#)

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